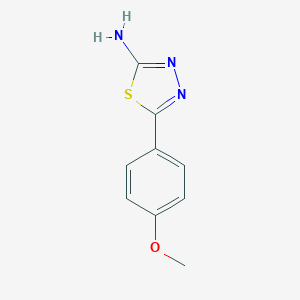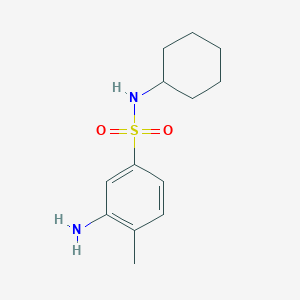
5-(4-甲氧基苯基)-1,3,4-噻二唑-2-胺
描述
The compound 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. This particular derivative is characterized by the presence of a methoxyphenyl group attached to the thiadiazole ring. The interest in such compounds is due to their diverse biological activities, including anticancer properties as seen in various synthesized derivatives .
Synthesis Analysis
The synthesis of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine derivatives often involves the reaction of hydrazine or its derivatives with carbon disulfide or thiocarboxylic acids to form the thiadiazole core, followed by further functionalization. For instance, the synthesis of related compounds has been achieved through reactions involving N-phenylhydrazinecarbothioamide and substituted benzoic acids . Another approach includes the amidation of 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazoles with substituted benzoyl chloride . These methods highlight the versatility in synthesizing thiadiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is crucial for their biological activity. For example, the crystal structures of related compounds, such as 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, have been determined, revealing hydrogen bonding motifs and (\pi)-(\pi) stacking interactions that contribute to their stability and potential intermolecular interactions . These structural features are important for the binding of these compounds to biological targets.
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including metal complexation and further functionalization. Metal complexes of thiadiazole derivatives have been synthesized and characterized, indicating the ligand properties of these compounds . Additionally, the formation of formazans from thiadiazole derivatives through reactions with aldehydes and diazotisation has been reported, which is relevant for their antimicrobial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine derivatives are influenced by their molecular structure. The presence of the methoxy group and the thiadiazole ring can affect the compound's solubility, melting point, and stability. The electronic properties, such as UV/visible absorption and fluorescence, are also determined by the molecular framework . These properties are essential for the compound's application as a pharmacological tool or as a lead compound in drug design.
科学研究应用
抗癌和抗结核药物
(Sekhar et al., 2019) 进行的研究报告了合成了5-苯基取代的1,3,4-噻二唑-2-胺,包括N-苄基-5-(4-甲氧基苯基)-1,3,4-噻二唑-2-胺。这些化合物在体外对乳腺癌和正常人类细胞系表现出显著的抗肿瘤活性。此外,它们的抗结核活性也得到了测试,对沙眼分枝杆菌显示出有希望的结果。
腐蚀抑制
(Tang et al., 2009) 的研究表明,5-(4-甲氧基苯基)-2-氨基-1,3,4-噻二唑(AMPT)在酸性环境中作为铜的腐蚀抑制剂。研究表明,AMPT以及其他噻二唑衍生物有效地防止了铜的腐蚀。
结构和物理性质
(Yin et al., 2008) 的一项关于相关化合物的研究,即3-[5-(4-氟苯基)-1,3,4-噻二唑-2-基]-2-(4-甲氧基苯基)-1,3-噻唑啉-4-酮,提供了关于噻二唑衍生物的结构和物理性质的见解。这有助于理解5-(4-甲氧基苯基)-1,3,4-噻二唑-2-胺的化学行为。
抗微生物活性
(Gür等,2020年)合成了由5-取代-1,3,4-噻二唑-2-胺衍生的席夫碱,对某些细菌菌株表现出强大的抗微生物活性。该研究突出了这些化合物在抗微生物应用中的潜力。
分子对接研究
(Noolvi et al., 2012) 对由5-取代-1,3,4-噻二唑-2-胺衍生的2,6-二取代咪唑[2,1-b][1,3,4]噻二唑进行了分子对接研究。他们的研究有助于理解这些化合物的抗癌和抗细菌性质背后的机制。
量子化学计算
在另一项研究中,(Xavier et al., 2012) 使用量子化学方法研究了噻二唑衍生物的电子性质,包括5-(4-甲氧基苯基)-1,3,4-噻二唑-2-胺,用于腐蚀抑制。
合成和表征
(Kumar et al., 2013) 合成并表征了5-苯基-1,3,4-噻二唑-2-胺及其偶氮染料衍生物,突出了该化合物在化学合成中的多功能性。
属性
IUPAC Name |
5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBCFMCQLVRXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351161 | |
| Record name | 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1014-25-1 | |
| Record name | 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-(methoxyphenyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What intermolecular interactions are observed in the crystal structure of derivatives of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine?
A1: Research indicates that derivatives of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, specifically those incorporating a benzylidene group, exhibit both intra- and intermolecular hydrogen bonding. For instance, in the crystal structure of N‐Benzylidene‐5‐(4‐methoxyphenyl)‐1,3,4‐thiadiazol‐2‐amine, weak C—H⋯S and C—H⋯N hydrogen bonds contribute to the stability of the crystal structure []. Similarly, in 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine, intermolecular C—H⋯N hydrogen bonding links the molecules, forming a two-dimensional network within the crystal structure [].
Q2: How does the conformation of N‐Benzylidene‐5‐(4‐methoxyphenyl)‐1,3,4‐thiadiazol‐2‐amine vary within its crystal structure?
A2: The asymmetric unit of N‐Benzylidene‐5‐(4‐methoxyphenyl)‐1,3,4‐thiadiazol‐2‐amine contains two independent molecules. Interestingly, the dihedral angles between the planar rings within these two molecules are distinct []. This suggests conformational flexibility within the molecule, potentially influencing its packing and interactions within the crystal lattice.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)










![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)

